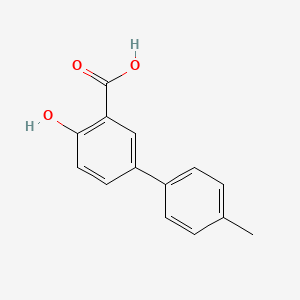

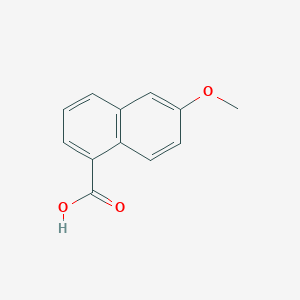

2-hydroxy-5-(4-methylphenyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-5-(4-methylphenyl)benzoic acid is a compound that is structurally related to various azo-benzoic acids and their derivatives. These compounds are characterized by the presence of an azo group (-N=N-) and a benzoic acid moiety, which can undergo various chemical reactions and exhibit different physical and chemical properties depending on their specific substituents and structural conformations.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of azo-benzoic acids and their precursors. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves the use of spectroscopic techniques to confirm the structures of the azo-benzoic acids and their precursors . Another related synthesis method for 2-hydroxy-4-methyl benzoic acid employs acetone and ethyl formate to synthesize formyl acetone, which is then reacted with acetoacetic ester to produce the final product . These methods highlight the versatility of synthetic approaches to obtain compounds with the benzoic acid moiety.

Molecular Structure Analysis

The molecular structure of related azo-benzoic acids has been studied using single-crystal X-ray diffraction, revealing that the orientation of the phenyldiazenyl and carboxylic acid/carboxylate groups can vary between anti and syn conformations . Density functional theory (DFT) calculations have been used to optimize molecular structures and geometries, providing insights into the preferred conformations of these molecules .

Chemical Reactions Analysis

Chemical reactions involving azo-benzoic acids include acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The electrochemical reduction of azo-benzoic acids has been shown to follow a DISP2 mechanism, leading to the formation of 5-amino salicylic acid and sulfanilic acid as final products . These reactions are crucial for understanding the reactivity and potential applications of azo-benzoic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acids are determined by their molecular structure and the presence of functional groups. Spectroscopic techniques such as UV-VIS, IR, NMR, and MS are used to characterize these compounds . The presence of substituents such as the sulfo group can significantly impact the electrochemical behavior of these compounds . Additionally, the study of the crystal structure provides information on intermolecular interactions, such as hydrogen bonding, which can affect the stability and properties of the compounds .

Scientific Research Applications

Marine-Derived Fungal Compounds

A study by Xu et al. (2017) identified a new phenyl ether derivative, closely related to 2-hydroxy-5-(4-methylphenyl)benzoic acid, isolated from the marine-derived fungus Aspergillus carneus. This compound demonstrated strong antioxidant activity, hinting at potential applications in fields requiring natural antioxidants, such as food preservation or pharmaceuticals (Xu et al., 2017).

Electrocatalysis and Chemical Bond Study

The electrochemical behavior of compounds structurally similar to 2-hydroxy-5-(4-methylphenyl)benzoic acid has been a subject of investigation, as seen in the work of Mandić et al. (2004). Their study focused on the electrochemical reduction of various benzoic acids, providing insights into the mechanisms of chemical bond cleavage, which could have implications in electrocatalysis and environmental chemistry (Mandić et al., 2004).

Antimicrobial and Enzyme Inhibition

Rasool et al. (2015) explored the antibacterial and enzyme inhibition activities of compounds, including 4-methyl benzoic acids, which are structurally related to 2-hydroxy-5-(4-methylphenyl)benzoic acid. Their findings suggest potential applications in developing new antimicrobial agents and in studying enzyme mechanisms (Rasool et al., 2015).

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can interact with their targets via a variety of mechanisms, such as binding to receptors or enzymes, altering membrane permeability, or modulating gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Compounds with similar structures have been found to exert various effects at the molecular and cellular levels, such as modulating signal transduction, altering cell morphology, and affecting cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

properties

IUPAC Name |

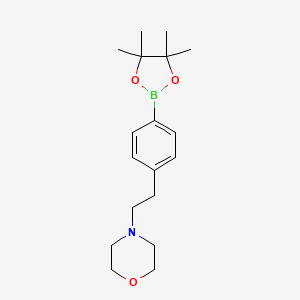

2-hydroxy-5-(4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOYUQAJKMNTAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404896 |

Source

|

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

CAS RN |

43029-70-5 |

Source

|

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)